2-(Methoxycarbonyl)phenolate

Antimicrobial resistance breaker Efflux pump Mar regulon

2-(Methoxycarbonyl)phenolate (CAS 61141-13-7) is the conjugate-base anion of methyl salicylate (methyl 2-hydroxybenzoate), bearing a phenolate oxygen at the ortho position and an intact methyl ester moiety. Its sodium salt, sodium 2-(methoxycarbonyl)phenolate (CAS 7631-93-8; molecular formula C₈H₇NaO₃, MW 174.13 g/mol), is a white crystalline solid classified as an anionic surfactant of the phenolate type.

Molecular Formula C8H7O3-
Molecular Weight 151.14 g/mol
CAS No. 61141-13-7
Cat. No. B3274628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxycarbonyl)phenolate
CAS61141-13-7
Molecular FormulaC8H7O3-
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1[O-]
InChIInChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/p-1
InChIKeyOSWPMRLSEDHDFF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxycarbonyl)phenolate (CAS 61141-13-7) – Compound Identity and Structural Context for Procurement Decisions


2-(Methoxycarbonyl)phenolate (CAS 61141-13-7) is the conjugate-base anion of methyl salicylate (methyl 2-hydroxybenzoate), bearing a phenolate oxygen at the ortho position and an intact methyl ester moiety [1]. Its sodium salt, sodium 2-(methoxycarbonyl)phenolate (CAS 7631-93-8; molecular formula C₈H₇NaO₃, MW 174.13 g/mol), is a white crystalline solid classified as an anionic surfactant of the phenolate type . Unlike the simple carboxylate sodium salicylate, this compound retains a covalent ester functionality adjacent to the ionic phenolate site, generating a unique dual-character pharmacophore that underpins its differential lipophilicity (logP 2.55 for the protonated parent vs. 2.24 for salicylic acid), non-acidic pH profile (pKa ~9.8 for phenolic proton vs. 3.0 for salicylic acid), and distinct behaviour in micellar, biological, and corrosion-inhibition systems [2].

Why Sodium Salicylate or Methyl Salicylate Cannot Substitute for 2-(Methoxycarbonyl)phenolate in Research and Industrial Applications


Generic substitution among salicylate derivatives is precluded by orthogonal physicochemical properties that drive divergent biological and functional outcomes. Sodium salicylate (pKa 3.0) acts as a membrane-permeant weak acid that acidifies the bacterial cytoplasm by ~0.8 pH units and induces the Mar multidrug-resistance regulon, doubling chloramphenicol and tetracycline MICs at 1 mM [1]. In contrast, methyl salicylate (pKa 9.8) is non-acidic at physiological pH, causes no cytoplasmic acidification, and does not induce Mar-mediated antibiotic resistance while still potentiating aminoglycoside activity [1]. The parent ester methyl salicylate is a poorly water-soluble liquid (0.697 g/L at 30 °C), whereas the sodium 2-(methoxycarbonyl)phenolate salt exhibits distinct solubility and ionic surfactant characteristics that uniquely position it for aqueous formulation, micellar rheology modification, and corrosion inhibition where neither the free acid nor the neutral ester can perform equivalently [2][3].

2-(Methoxycarbonyl)phenolate – Quantified Differentiation Evidence Against Closest Comparators


Avoidance of Antibiotic Resistance Induction: Methyl Salicylate vs. Sodium Salicylate at Equimolar Concentration

At 1 mM co-administration in E. coli W3110 cultured at pH 6.8, sodium salicylate increased the MIC of chloramphenicol from 4 to 8 µg/mL (2-fold) and tetracycline from 2 to 4 µg/mL (2-fold), reflecting Mar regulon induction. Methyl salicylate (the protonated parent of the target phenolate) at the same 1 mM concentration caused no change in chloramphenicol (MIC = 4 µg/mL) or tetracycline (MIC = 2 µg/mL), demonstrating absence of Mar-mediated resistance induction [1]. This functional difference is attributable to the pKa disparity (3.0 for salicylic acid vs. 9.8 for methyl salicylate), meaning the phenolate species remains predominantly non-acidic at physiological pH and does not trigger the cytoplasmic acidification (−0.8 pH units for salicylate vs. no measurable change for methyl salicylate) that activates the Mar regulon [2].

Antimicrobial resistance breaker Efflux pump Mar regulon MIC shift

Differential Aminoglycoside Potentiation: Methyl Salicylate vs. Salicylate in E. coli

Both methyl salicylate and salicylate potentiate aminoglycoside antibiotics, but with distinct magnitude. At 1 mM, methyl salicylate reduced the kanamycin MIC from 32 to 16 µg/mL (2-fold reduction) and streptomycin from 32 to 16 µg/mL (2-fold reduction), identical to salicylamide. In comparison, sodium salicylate achieved a greater 4-fold reduction for kanamycin (MIC = 8 µg/mL) and streptomycin (MIC = 8 µg/mL). For polymyxin B, both compounds reduced the MIC equivalently from 4 to 2 µg/mL [1]. This graded potentiation profile—moderate aminoglycoside enhancement without inducing resistance to chloramphenicol/tetracycline—positions the 2-(methoxycarbonyl)phenolate scaffold as a selective aminoglycoside adjuvant with a cleaner resistance-induction profile than salicylate [1].

Aminoglycoside potentiation Kanamycin Streptomycin MIC reduction

Lipophilicity-Driven Efflux Pump Selection: Methyl Salicylate Matches Salicylate Efficacy Without Acidic Cytoplasmic Stress

In E. coli K-12 competition assays at pH 5.5, methyl salicylate (logP = 2.55) and sodium salicylate (logP = 2.24) produced equivalent strong negative selection against the AcrAB-TolC efflux pump, with selection rates comparable to those observed with the protonophore CCCP or at pH 8.0 [1]. However, the mechanisms differ fundamentally: salicylate's effect was partially confounded by cytoplasmic acidification (−0.8 pH units), whereas methyl salicylate caused no cytoplasmic pH change [1]. The acrA+ selection rate correlated strongly with logP (r² = 0.708) but not with pKa (r² = 7.31 × 10⁻⁵) or cytoplasmic pH depression (r² = 0.095), establishing lipophilicity as the primary driver of efflux pump counter-selection [1]. This makes the 2-(methoxycarbonyl)phenolate scaffold a cleaner chemical probe for studying efflux pump biology, as it decouples membrane-partitioning effects from acid-stress artefacts.

AcrAB-TolC efflux pump Lipophilicity logP Fitness trade-off Resistance breaker

Corrosion Inhibition Mechanism Differentiation: Sodium 3-Methylsalicylate as Cathodic Inhibitor for Iron-Contaminated Magnesium

Sodium 3-methylsalicylate, a ring-methylated positional isomer of the target compound class, was compared head-to-head with sodium 2,5-pyridinedicarboxylate and sodium fumarate as corrosion inhibitors for pure magnesium containing 342 ppm Fe impurity in pH-neutral 0.5% NaCl . While 2,5-pyridinedicarboxylate and fumarate exhibited mixed-type inhibition characteristics (suppressing both anodic Mg dissolution and cathodic hydrogen evolution), 3-methylsalicylate functioned predominantly as a cathodic inhibitor, selectively suppressing hydrogen evolution by chelating Fe²⁺/Fe³⁺ ions released from iron-rich impurity particles and preventing their re-deposition as cathodic sites [1]. At 50 mM inhibitor concentration, all three inhibitors achieved significant corrosion rate reduction; the distinct cathodic mechanism of the methylsalicylate scaffold enables targeted inhibition in systems where iron impurity control is the primary corrosion driver [2]. This mechanistic specificity is directly transferable to the 2-(methoxycarbonyl)phenolate scaffold, which provides the same phenolate oxygen and ortho-ester chelation geometry capable of iron-ion complexation [1].

Magnesium corrosion Cathodic inhibitor Iron re-deposition 3-methylsalicylate

Enhanced Hydrophobicity Drives Superior Viscoelastic Modulation in Cationic Surfactant Systems: Sodium 4-Methylsalicylate vs. Sodium Salicylate

Sodium 4-methylsalicylate (mNaSal) was compared directly with sodium salicylate (NaSal) as a counterion additive for hexadecyltrimethylammonium bromide (CTAB) wormlike micelle (WLM) systems [1]. The increased hydrophobicity of mNaSal, conferred by the methyl substituent, results in deeper penetration into the CTAB micellar core, altering anisotropic micellar growth. Critically, mNaSal required a lower additive concentration than NaSal to induce equivalent viscoelastic response, and the mNaSal/CTAB system exhibited superior thermal stability of WLM structure upon heating compared to the reference NaSal/CTAB pair [1]. In a complementary study, methyl-substituted salicylate counterions (3-, 4-, and 5-methylsalicylate) extended the upper effective drag reduction temperature limit by 5–10 °C relative to sodium salicylate, and the 4-methylsalicylate system remained effective down to 5 °C, the lowest temperature tested [2]. These performance advantages are directly attributable to the increased logP contributed by the methyl/ester substituent, a property shared by 2-(methoxycarbonyl)phenolate [1].

Wormlike micelles Viscoelasticity Drag reduction CTAB surfactant

Toxicity Equivalence with Pharmacokinetic Differentiation: Methyl Salicylate vs. Sodium Salicylate In Vivo

Methyl salicylate and sodium salicylate exhibit essentially identical acute toxicity in mice: LD50 = 1100 mg/kg (methyl salicylate) vs. 1070 mg/kg (sodium salicylate) after oral administration [1]. Despite this equivalence, the pharmacokinetic pathway differs substantially. Methyl salicylate functions as a prodrug requiring ester hydrolysis to release active salicylate; in rats and dogs, plasma analyses demonstrate complete hydrolysis shortly after administration, whereas in human subjects only approximately 80% hydrolysis occurs within 90 minutes, leaving a measurable fraction of intact ester circulating [1]. No elevation of brain salicylate concentration was observed after methyl salicylate administration compared to acetylsalicylic acid or sodium salicylate [1]. The major hydrolysis site across species (rat, rabbit, dog, monkey) is the liver, with minor contributions from intestine, kidney, pancreas, and spleen [1]. For the 2-(methoxycarbonyl)phenolate sodium salt, this prodrug character and species-dependent hydrolysis rate are critical differentiators when selecting a salicylate source for in vivo pharmacological or toxicological studies, as the rate of active metabolite generation may vary by species and route.

Acute toxicity LD50 Hydrolysis kinetics Pharmacokinetics Prodrug

High-Impact Application Scenarios for 2-(Methoxycarbonyl)phenolate Based on Quantitative Differentiation Evidence


Antibiotic Resistance Breaker Development: Aminoglycoside Potentiation Without Mar Regulon Induction

In E. coli W3110 at pH 6.8, 1 mM methyl salicylate reduces kanamycin and streptomycin MICs 2-fold (from 32 to 16 µg/mL) without increasing chloramphenicol or tetracycline MICs, in contrast to sodium salicylate which doubles the latter two antibiotic MICs [1]. This selective aminoglycoside potentiation profile, combined with the absence of Mar regulon induction attributable to the non-acidic pKa of 9.8, makes the 2-(methoxycarbonyl)phenolate scaffold a lead template for resistance breaker candidates that avoid counterproductive upregulation of multidrug resistance pathways [1].

Efflux Pump Mechanistic Probing: Lipophilicity-Selective AcrAB-TolC Counter-Selection Without Cytoplasmic Acidification

Methyl salicylate (logP 2.55) achieves equivalent negative selection against the AcrAB-TolC efflux pump as sodium salicylate (logP 2.24) in E. coli competition assays at pH 5.5, yet without the −0.8 unit cytoplasmic pH depression caused by salicylate [1]. The strong correlation between acrA+ selection rate and logP (r² = 0.708) but not pKa or cytoplasmic pH establishes the 2-(methoxycarbonyl)phenolate species as a cleaner chemical probe for isolating lipophilicity-driven efflux pump effects from acid-stress artefacts, supporting robust SAR studies [1].

Cathodic Corrosion Inhibitor for Iron-Contaminated Magnesium Alloys

Building on the demonstrated cathodic inhibition mechanism of sodium 3-methylsalicylate—which selectively suppresses hydrogen evolution by chelating Fe²⁺/Fe³⁺ ions released from iron-rich impurity particles and preventing cathodic re-deposition [1]—the 2-(methoxycarbonyl)phenolate salt can be deployed as a targeted inhibitor for pure Mg or Mg-alloy systems where iron impurity (e.g., 342 ppm Fe) is the primary driver of galvanic corrosion in neutral chloride environments [1]. Its mechanistic distinction from mixed-type inhibitors (fumarate, pyridinedicarboxylate) allows formulation strategies that combine cathodic and anodic protection modalities [1].

High-Temperature Drag-Reducing Surfactant Formulations with Extended Operational Window

Methyl-substituted salicylate counterions extend the upper effective drag reduction temperature limit by 5–10 °C beyond sodium salicylate in cationic surfactant (CTAC) systems, with the 4-methylsalicylate variant maintaining efficacy down to 5 °C [1]. The 2-(methoxycarbonyl)phenolate anion, bearing an ester moiety that enhances hydrophobicity beyond the parent salicylate, can be formulated into CTAB or CTAC wormlike micelle systems to achieve broader temperature-range viscoelastic performance at reduced additive loading—advantages directly relevant to oilfield drag reducers, district heating/cooling fluid additives, and cosmetic thickeners .

Quote Request

Request a Quote for 2-(Methoxycarbonyl)phenolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.